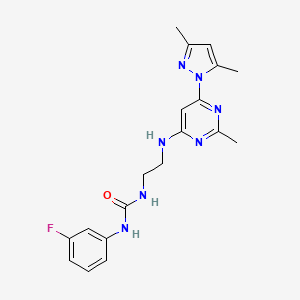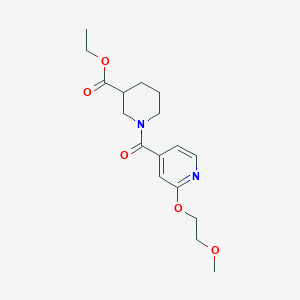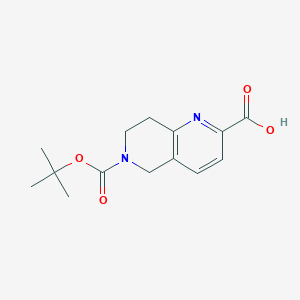
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white powder that is soluble in organic solvents and has a molecular weight of 579.65 g/mol. This compound is widely used in scientific research for its unique properties and benefits.
Wirkmechanismus
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is not well understood. However, it is believed to act as a substrate for enzymes that cleave the Mtt and Fmoc groups, allowing the peptide to be released from the resin and purified.
Biochemical and Physiological Effects:
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH does not have any known biochemical or physiological effects. It is used solely as a building block in the synthesis of peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in peptide synthesis is its stability. The Mtt and Fmoc groups protect the lysine side chain and N-terminus, respectively, from unwanted reactions during the synthesis process. This results in a higher yield of pure peptide product. However, one limitation of using 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is the need for additional steps to remove the Mtt and Fmoc groups after synthesis.
Zukünftige Richtungen
There are several future directions for the use of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in scientific research. One direction is the synthesis of peptides with modified amino acid sequences for use as drugs or drug delivery systems. Another direction is the development of new methods for peptide synthesis that use 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH as a building block. Additionally, the use of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in the synthesis of peptides for use in proteomics and metabolomics research is an area of active investigation.
Synthesemethoden
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH involves the protection of the lysine side chain by the Mtt (4-methyltrityl) group and the N-terminus by the Fmoc (9-fluorenylmethoxycarbonyl) group. The Mtt group can be removed by treatment with trifluoroacetic acid, while the Fmoc group can be removed by treatment with a base such as piperidine. This compound can be synthesized using standard solid-phase peptide synthesis protocols.
Wissenschaftliche Forschungsanwendungen
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is commonly used in the synthesis of peptides for use in scientific research. It is used as a building block in the synthesis of peptides that are used as probes for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also used in the synthesis of peptides that are used as drugs or drug delivery systems.
Eigenschaften
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO4/c24-23(25,26)13-15(21(28)29)7-5-6-12-27-22(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTVSXFLNSSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,5-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2948325.png)





![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)
![Methyl 4-[[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2948336.png)
![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2948339.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)
![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)
